N-ethyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-ethyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex tricyclic heterocyclic compound characterized by a fused triazatricyclo[8.4.0.0³,⁸]tetradeca core. Key structural features include:
- A carboxamide group at position 3.
- An ethyl substituent on the nitrogen at position 1.
- A propan-2-yl (isopropyl) group at position 5.
- Imino and oxo functional groups at positions 6 and 2, respectively.
Properties
Molecular Formula |
C18H21N5O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-ethyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C18H21N5O2/c1-5-20-17(24)12-8-13-16(23(10(2)3)15(12)19)21-14-7-6-11(4)9-22(14)18(13)25/h6-10,19H,5H2,1-4H3,(H,20,24) |
InChI Key |
VAKSBFVWFVXPNW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C3C=CC(=CN3C2=O)C)N(C1=N)C(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-ethyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-ethyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of gene expression, or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Systems
The compound’s tricyclic framework shares similarities with bicyclic and spiro heterocycles, though distinct differences influence physicochemical and biological properties.
Key Observations :
- Tricyclic vs.
- Functional Group Influence : The isopropyl group in the target compound likely increases lipophilicity compared to the hydrophilic tetrazole and thiadiazole groups in cephalosporins, which are critical for bacterial membrane penetration .
- Spiro vs. Tricyclic Scaffolds : Spiro compounds (e.g., 7-oxa-9-aza-spiro[4.5]decane) exhibit distinct stereoelectronic properties due to perpendicular ring orientations, whereas the fused tricyclic system in the target compound may enable planar π-π interactions with biological targets .
Research Findings and Challenges
Pharmacological Potential
While direct studies on the target compound are sparse, structurally related tricyclic heterocycles are explored for kinase inhibition and antimicrobial activity. For example:
- Cephalosporins : Exhibit broad-spectrum antibacterial activity due to β-lactam-mediated penicillin-binding protein inhibition .
- Spiro-Benzothiazoles : Demonstrate in vitro cytotoxicity against cancer cell lines via topoisomerase inhibition .
However, its larger tricyclic structure may limit bioavailability without formulation optimization.
Contradictions and Limitations
- Bioactivity vs. Solubility : The target compound’s lipophilic isopropyl group may enhance membrane permeability but reduce aqueous solubility, contrasting with cephalosporins’ polar functional groups optimized for solubility .
- Synthetic Complexity : The tricyclic core likely requires advanced cyclization techniques compared to spiro or bicyclic systems, posing scalability challenges .
Biological Activity
N-ethyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that exhibits promising biological activities. Its unique triazatricyclo structure and various functional groups suggest potential interactions with biological systems that could lead to significant therapeutic applications.
Chemical Structure and Properties
This compound features multiple functional groups including an imino group, a carboxamide group, and a ketone. The molecular formula is with a molecular weight of 337.4 g/mol. The intricate structure may enhance its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | N-ethyl-6-imino-13-methyl... |
| InChI Key | WCPQHNKPZFNSFQ-UHFFFAOYSA-N |
Biological Activity
Preliminary studies indicate that compounds similar to N-ethyl-6-imino derivatives exhibit significant biological activities :
- Antimicrobial Activity : The presence of nitrogen heterocycles may enhance the compound's ability to interact with microbial enzymes or receptors.
- Anti-inflammatory Properties : The structural features may facilitate modulation of inflammatory pathways.
- Anticancer Potential : Similar compounds have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis and immunogenic cell death (ICD).
The mechanism of action involves interaction with specific molecular targets in biological systems:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of cancer cells.
- Receptor Modulation : It could bind to receptors influencing cellular signaling pathways related to inflammation and cancer progression.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to N-ethyl derivatives:
-
Anticancer Studies :
- A study highlighted the role of similar triazine-based compounds in inducing apoptosis in various cancer cell lines by activating caspases and modulating Bcl-2 family proteins .
- Another investigation indicated that compounds with similar structural motifs can enhance immune responses against tumors by promoting ICD .
-
Antimicrobial Studies :
- Research on triazine derivatives demonstrated notable antimicrobial effects against several bacterial strains, indicating potential for development as therapeutic agents .
Comparative Analysis
To further understand the unique aspects of N-ethyl-6-imino derivatives compared to other biologically active compounds, the following table summarizes key findings:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Ethyl 7-methyl imino derivative | Triazine core with nitro substituent | Anticancer | Nitro group enhances reactivity |
| Triazine-based compounds | Triazine ring system | Herbicidal | Simpler structure compared to tricyclic |
| Imidazoquinoline derivatives | Imidazole fused with quinoline | Immunomodulatory | Different heterocyclic framework |
Q & A
Q. What are the recommended methodologies for synthesizing this compound with high purity?
Synthesis optimization should employ Design of Experiments (DOE) principles to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). High-throughput screening under controlled conditions can identify optimal pathways, while purification via HPLC or preparative chromatography ensures purity. Quantum chemical calculations (e.g., DFT) may predict intermediate stability to guide synthetic routes .
Q. How can researchers confirm the structural integrity of this polycyclic compound post-synthesis?
Combine X-ray crystallography for absolute stereochemical determination with 2D-NMR (e.g., HSQC, HMBC) to resolve complex coupling patterns in the tricyclic core. High-resolution mass spectrometry (HRMS) validates molecular weight, and FTIR confirms functional groups (e.g., imino, carboxamide). Cross-validate spectral data against computational predictions (e.g., simulated NMR spectra from DFT) .
Q. Which analytical techniques are critical for monitoring degradation products during stability studies?
Use LC-MS/MS to detect trace degradation products, coupled with accelerated stability testing under varying pH, temperature, and humidity. Kinetic modeling (e.g., Arrhenius plots) predicts degradation pathways, while solid-state NMR characterizes amorphous/crystalline phase transitions in the compound .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between predicted and observed reactivity in this compound?
Apply density functional theory (DFT) to map potential energy surfaces for key reactions (e.g., ring-opening, isomerization). Compare computed activation energies with kinetic experimental data (e.g., stopped-flow spectroscopy). Machine learning models trained on reaction databases (e.g., ICReDD’s hybrid computational-experimental workflows) can reconcile contradictions by identifying overlooked intermediates or transition states .
Q. What strategies address conflicting spectral data in characterizing tautomeric forms of the imino-oxo groups?
Perform dynamic NMR experiments at variable temperatures to observe tautomerization rates. Isotopic labeling (e.g., ¹⁵N) simplifies splitting patterns, while synchrotron X-ray diffraction resolves electron density maps for tautomeric populations. Pair these with ab initio molecular dynamics (AIMD) simulations to model solvent effects on tautomeric equilibrium .
Q. How can reactor design improve scalability of multi-step syntheses involving this compound?
Use continuous-flow reactors with inline analytics (e.g., PAT tools) to maintain precise control over residence time and mixing. Computational fluid dynamics (CFD) simulations optimize mass/heat transfer in turbulent flow regimes. Membrane-based separation (e.g., nanofiltration) isolates intermediates without manual handling, reducing yield loss .
Q. What experimental frameworks validate hypothesized enzyme inhibition mechanisms involving this compound?
Employ surface plasmon resonance (SPR) for real-time binding affinity measurements and cryo-EM to visualize inhibitor-enzyme complexes. Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS), while mutagenesis studies identify critical residues for binding. Cross-correlate findings with molecular docking simulations (e.g., AutoDock Vina) .
Methodological Notes
- Data Contradiction Analysis : Always cross-validate experimental and computational results using orthogonal techniques (e.g., XRD + NMR + DFT) to distinguish artifacts from true mechanistic insights .
- Process Optimization : Integrate AI-driven platforms (e.g., COMSOL Multiphysics) for real-time feedback loops between simulation and experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
